5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with hydrazine derivatives under controlled conditions . The reaction is usually carried out in ethanol or other suitable solvents, with the addition of catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different amino or hydroxyl derivatives .
Scientific Research Applications
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
The presence of both amino and bromo substituents allows for diverse chemical modifications and the formation of various derivatives .
Properties
Molecular Formula |
C5H6BrN3O2 |
---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
5-amino-4-bromo-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-4(7)2(6)3(8-9)5(10)11/h7H2,1H3,(H,10,11) |
InChI Key |
FJUFYMASCNJHIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)N |
Origin of Product |
United States |
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